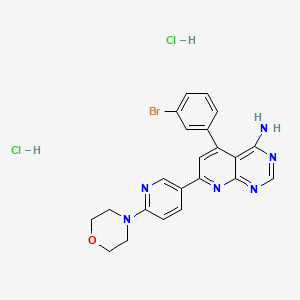

ABT-702 dihydrochloride

Übersicht

Beschreibung

ABT-702 Dihydrochlorid ist ein potenter nicht-nukleosidischer Inhibitor der Adenosin-Kinase, einem Enzym, das eine entscheidende Rolle im Stoffwechselweg von Adenosin spielt. Adenosin-Kinase phosphoryliert Adenosin an der 5'-Position und reguliert so die intrazelluläre und extrazelluläre Konzentration von Adenosin. Diese Verbindung hat in der wissenschaftlichen Forschung ein großes Potenzial gezeigt, da sie die Adenosin-Kinase selektiv hemmen kann, wodurch die Adenosinkonzentration an Stellen von Gewebetrauma erhöht und ihre analgetische und entzündungshemmende Wirkung verstärkt wird .

Herstellungsmethoden

Die Synthese von ABT-702 Dihydrochlorid umfasst mehrere Schritte. Die Verbindung ist chemisch als 4-Amino-5-(3-Bromphenyl)-7-(6-Morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidin Dihydrochlorid bekannt. Der Syntheseweg umfasst in der Regel folgende Schritte:

Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet die Bromierung des Phenylrings.

Anlagerung der Morpholino-pyridinylgruppe: Dies wird durch eine Reihe von Substitutionsreaktionen erreicht.

Endreinigung und Umwandlung in das Dihydrochloridsalz: Die Verbindung wird gereinigt und in ihre Dihydrochloridform umgewandelt, um Stabilität und Löslichkeit zu gewährleisten.

Industrielle Produktionsmethoden für ABT-702 Dihydrochlorid sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Skalierung des Laborsyntheseprozesses mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz beinhalten.

Vorbereitungsmethoden

The synthesis of ABT-702 dihydrochloride involves several steps. The compound is chemically known as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride. The synthetic route typically includes the following steps:

Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.

Attachment of the morpholino-pyridinyl group: This is achieved through a series of substitution reactions.

Final purification and conversion to dihydrochloride salt: The compound is purified and converted to its dihydrochloride form for stability and solubility.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

ABT-702 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen:

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Bromphenylgruppen.

Substitutionsreaktionen:

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des Dihydrochloridsalzes führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen für die Hydrolyse, Oxidationsmittel für Oxidationsreaktionen und Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

ABT-702 Dihydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Adenosin-Kinase und ihre Auswirkungen auf den Adenosin-Stoffwechsel zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Adenosin in zellulären Prozessen zu untersuchen, einschließlich seiner neuromodulatorischen und entzündungshemmenden Wirkungen.

Medizin: ABT-702 Dihydrochlorid hat ein potenzielles therapeutisches Anwendungsspektrum als Schmerzmittel und entzündungshemmendes Mittel. .

Wirkmechanismus

ABT-702 Dihydrochlorid entfaltet seine Wirkung durch die Hemmung der Adenosin-Kinase, dem primären Enzym, das für die Phosphorylierung von Adenosin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht ABT-702 Dihydrochlorid die lokalen Gewebskonzentrationen von Adenosin. Adenosin ist ein endogener Neuromodulator mit antinozizeptiven und entzündungshemmenden Eigenschaften. Die erhöhten Adenosin-Spiegel verstärken seine analgetische und entzündungshemmende Wirkung, was therapeutische Vorteile bei Zuständen physiologischen Stresses oder Traumata wie Ischämie, Krampfanfällen, Entzündungen und Schmerzen bietet .

Wissenschaftliche Forschungsanwendungen

ABT-702 dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of adenosine kinase and its effects on adenosine metabolism.

Biology: The compound is used to investigate the role of adenosine in cellular processes, including its neuromodulatory and anti-inflammatory effects.

Medicine: this compound has potential therapeutic applications as an analgesic and anti-inflammatory agent. .

Wirkmechanismus

ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local tissue concentrations of adenosine. Adenosine is an endogenous neuromodulator with antinociceptive and anti-inflammatory properties. The increased adenosine levels enhance its analgesic and anti-inflammatory actions, providing therapeutic benefits in conditions of physiological stress or trauma, such as ischemia, seizures, inflammation, and pain .

Vergleich Mit ähnlichen Verbindungen

ABT-702 Dihydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als nicht-nukleosidischer Adenosin-Kinase-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

Pentoxifyllin: Ein nicht-selektiver Phosphodiesterase-Inhibitor mit einer gewissen Adenosin-Kinase-hemmenden Aktivität.

8-Cyclopentyl-1,3-dimethylxanthin: Ein selektiver Adenosin-Rezeptor-Antagonist mit einigen Adenosin-Kinase-hemmenden Eigenschaften.

Amp579 TFA: Ein selektiver Adenosin-Rezeptor-Agonist mit indirekten Auswirkungen auf die Adenosin-Kinase-Aktivität.

Im Vergleich zu diesen Verbindungen ist ABT-702 Dihydrochlorid selektiver für Adenosin-Kinase und interagiert nicht signifikant mit anderen Adenosin-bezogenen Stellen, wie Adenosin-Rezeptoren, Adenosin-Deaminase oder dem Adenosin-Transporter .

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNYFKPOPJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrCl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017168 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214697-26-4 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.